2-(2,4-Dibromophenoxy)acetohydrazide

Description

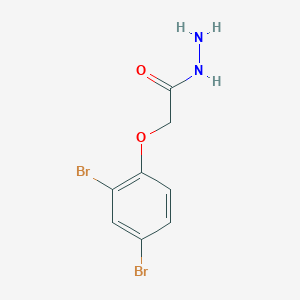

2-(2,4-Dibromophenoxy)acetohydrazide is a brominated acetohydrazide derivative characterized by a phenoxy group substituted with bromine atoms at the 2- and 4-positions, linked to an acetohydrazide moiety.

Properties

IUPAC Name |

2-(2,4-dibromophenoxy)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Br2N2O2/c9-5-1-2-7(6(10)3-5)14-4-8(13)12-11/h1-3H,4,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLCWJMAWCQNODX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Br)OCC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Br2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20326855 | |

| Record name | 2-(2,4-dibromophenoxy)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20326855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141244-86-2 | |

| Record name | 2-(2,4-dibromophenoxy)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20326855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 2-(2,4-Dibromophenoxy)acetohydrazide typically involves the reaction of 2,4-dibromophenol with chloroacetic acid to form 2-(2,4-dibromophenoxy)acetic acid. This intermediate is then reacted with hydrazine hydrate to yield the final product . The reaction conditions generally include the use of a suitable solvent such as ethanol or methanol, and the reactions are carried out under reflux conditions to ensure complete conversion.

Chemical Reactions Analysis

2-(2,4-Dibromophenoxy)acetohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazide derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper complexes. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

In the field of organic chemistry, 2-(2,4-Dibromophenoxy)acetohydrazide serves as a valuable building block for synthesizing more complex organic molecules. It is utilized in various organic transformations, including:

- Oxidation : The compound can be oxidized using agents like hydrogen peroxide to form corresponding oxides.

- Reduction : Reduction reactions with agents such as sodium borohydride yield reduced hydrazide derivatives.

- Substitution : The bromine atoms can be substituted with other nucleophiles under suitable conditions.

Biology

Biologically, this compound is employed in biochemical assays and studies involving enzyme inhibition and protein interactions. Its ability to interact with specific molecular targets makes it a candidate for investigating:

- Enzyme Inhibition : The compound can inhibit enzyme activity by binding to active sites or allosteric sites.

- Therapeutic Potential : Ongoing research aims to explore its use as a therapeutic agent targeting specific biological pathways.

Case Study 1: Antimicrobial Activity

Research has demonstrated that derivatives of hydrazides exhibit significant antimicrobial properties. In a study evaluating the effects of various hydrazides, including this compound, it was found to possess notable antibacterial activity against both Gram-positive and Gram-negative bacteria .

| Compound | Activity Type | Tested Strains | Efficacy |

|---|---|---|---|

| This compound | Antibacterial | E. coli, S. aureus | High |

Case Study 2: Anticancer Research

A coordination polymer involving this compound was tested for anticancer activity against human colorectal cancer cells (HT29). The results indicated that the compound exhibited efficacy comparable to established chemotherapeutics like doxorubicin .

| Compound | Cancer Cell Line | Efficacy Comparison |

|---|---|---|

| Coordination Polymer with this compound | HT29 | Comparable to Doxorubicin |

Industrial Applications

In industry, this compound is used as an intermediate in the synthesis of agrochemicals and pharmaceuticals. Its unique properties make it suitable for developing new materials with enhanced performance characteristics. Additionally, it plays a role in producing flame retardants due to its brominated structure .

Mechanism of Action

The mechanism of action of 2-(2,4-Dibromophenoxy)acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved in its action are dependent on the specific biological system being studied and the nature of the target molecules .

Comparison with Similar Compounds

Data Tables for Key Comparisons

Table 1: Physicochemical Properties

Biological Activity

2-(2,4-Dibromophenoxy)acetohydrazide is a chemical compound with the molecular formula C₈H₈Br₂N₂O₂. It has garnered attention in scientific research due to its potential biological activities, particularly in the fields of anticancer and antimicrobial applications. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It has been noted for its ability to inhibit certain biological pathways that are crucial for the proliferation of cancer cells and pathogens. The compound's structure allows it to engage in hydrogen bonding and hydrophobic interactions, which facilitate its binding to target sites.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, research involving its derivatives demonstrated significant cytotoxic effects on various cancer cell lines. In vitro assays showed that these derivatives could induce apoptosis in human colorectal cancer cells (HT29), exhibiting efficacy comparable to established chemotherapeutic agents like doxorubicin .

Table 1: Anticancer Activity Data

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that it exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways .

Table 2: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 8 | |

| Escherichia coli | 16 |

Case Studies and Research Findings

- Anticancer Research : A study published in a peer-reviewed journal reported the synthesis of several hydrazide derivatives, including this compound. These compounds were tested against various human cancer cell lines, revealing potent growth inhibition and induction of apoptosis through caspase activation pathways .

- Antimicrobial Efficacy : Another research effort focused on evaluating the antibacterial properties of this compound against clinical isolates. The findings suggested that it could serve as a potential lead compound for developing new antibiotics, particularly in an era of rising antibiotic resistance .

- In Vivo Studies : In vivo studies have also been conducted to assess the therapeutic potential of this compound in animal models. These studies indicated promising results, with significant tumor reduction observed in treated groups compared to controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.